molecular formula C23H29ClN4O3 B11978110 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11978110
M. Wt: 445.0 g/mol
InChI Key: KGZIMMSCXSMJAJ-MFKUBSTISA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorobenzyl group, and an ethoxy-methoxybenzylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst.

    Benzylidene Formation: Finally, the compound is reacted with 4-ethoxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxybenzylidene)acetohydrazide

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-ethoxy-3-methoxybenzylidene)acetohydrazide is unique due to the presence of both ethoxy and methoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29ClN4O3

Molecular Weight

445.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29ClN4O3/c1-3-31-21-9-8-18(14-22(21)30-2)15-25-26-23(29)17-28-12-10-27(11-13-28)16-19-6-4-5-7-20(19)24/h4-9,14-15H,3,10-13,16-17H2,1-2H3,(H,26,29)/b25-15+

InChI Key

KGZIMMSCXSMJAJ-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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